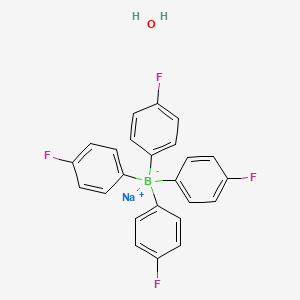

Sodium tetrakis(4-fluorophenyl)borate hydrate

Description

Sodium tetrakis(4-fluorophenyl)borate hydrate (NaTFPB, molecular formula: C24H20BF4NaO2, molecular weight: 450.21 g/mol) is a fluorinated organoboron compound widely used in analytical and environmental chemistry. It exists as a white, hygroscopic crystalline powder and is commercially available in dihydrate form (CAS: 207683-22-5) . Key applications include:

- Precipitation of cesium (Cs⁺): NaTFPB effectively removes Cs⁺ ions from contaminated materials, such as zeolites, under mild conditions .

- Titrimetric analysis: It serves as a reagent for two-phase titration of nonionic surfactants, even in the presence of anionic surfactants .

- Weakly coordinating anion: Its low coordination strength enhances stability in ionic liquids and organic synthesis .

NaTFPB exhibits a hazard profile marked by skin/eye irritation (H315-H319-H335) and requires careful handling .

Properties

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na.H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;/h1-16H;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVHZVITHIOAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BF4NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Analytical Chemistry

Ion-Selective Electrodes (ISEs)

Sodium tetrakis(4-fluorophenyl)borate hydrate is crucial in the development of ion-selective electrodes, which are pivotal for measuring ion concentrations in solutions. These electrodes are widely used in environmental monitoring and quality control in industries such as food and pharmaceuticals .

Case Study: Development of pH-Selective Electrodes

Research has demonstrated the effectiveness of sodium tetrakis(4-fluorophenyl)borate as a transducer in solid-contact polymer membrane-based pH-selective electrodes, enhancing sensitivity and stability .

Pharmaceutical Applications

Drug Formulation

In pharmaceutical science, this compound is utilized to improve the solubility and stability of active pharmaceutical ingredients (APIs). This enhancement leads to more effective medications by ensuring better bioavailability .

Case Study: Solubility Enhancement

Studies have shown that sodium tetrakis(4-fluorophenyl)borate can significantly increase the solubility of certain drugs, thus improving their therapeutic efficacy. For instance, its role in stabilizing formulations containing poorly soluble drugs has been documented extensively in recent literature .

Material Science

Advanced Materials Synthesis

The compound is employed in the synthesis of advanced materials such as polymers and composites. These materials exhibit enhanced properties suitable for applications in electronics and coatings .

Case Study: Polymer Nanocomposites

Research indicates that incorporating sodium tetrakis(4-fluorophenyl)borate into polymer matrices can improve mechanical properties and thermal stability, making them ideal for high-performance applications .

Sensor Technology

Development of New Sensors

this compound is instrumental in developing various sensors, particularly for environmental monitoring. Its application in potentiometric sensors allows for real-time measurements of ionic species in different environments .

Case Study: New pH Sensors

Recent advancements have highlighted the use of this compound in creating reliable pH sensors that utilize hydrous iridium dioxide composites. These sensors demonstrate improved accuracy and sensitivity compared to traditional methods .

Mechanism of Action

The mechanism by which sodium tetrakis(4-fluorophenyl)borate hydrate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with various anions and cations, affecting their behavior in chemical reactions.

Pathways Involved: It participates in ion-selective electrode measurements and other analytical techniques.

Comparison with Similar Compounds

Hydrophobicity and Coordination Strength

- Hydrophobicity trend: Tetraphenylborate < NaTFPB < NaBArF . Fluorine substituents enhance hydrophobicity, making NaTFPB more effective in nonpolar media than NaTPB.

- Coordination ability : NaTFPB’s 4-fluorophenyl groups reduce anion-cation interactions compared to NaTPB, enabling applications in ionic liquids and Cs⁺ extraction . NaBArF and KTPFB exhibit even lower coordination due to stronger electron-withdrawing groups (e.g., CF3, C6F5) .

Performance in Cs⁺ Removal

Solubility and Stability

- NaTFPB: Despite being hygroscopic, its dihydrate form allows moderate solubility in methanol/water mixtures, facilitating its use in titrations .

- NaBArF : Requires rigorous drying (<500 ppm H.="" applications="" for="" in="" li="" moisture-sensitive="" reactions="" sub>o)=""> >2<>

Biological Activity

Sodium tetrakis(4-fluorophenyl)borate hydrate (CAS Number: 25776-12-9) is a boron-containing compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article explores its biological mechanisms, applications, and relevant research findings.

Sodium tetrakis(4-fluorophenyl)borate functions primarily as an ion-pairing reagent and a cation exchanger . Its biological activity is largely attributed to its ability to modulate ion concentrations within biological systems, influencing cellular signaling pathways and metabolic processes.

- Cell Signaling: The compound alters the ionic environment of cells, which can lead to significant changes in gene expression and cellular metabolism.

- Biochemical Interactions: It interacts with biomolecules through ionic interactions, playing a crucial role in potentiometric measurements of ions such as ammonia and blood urea nitrogen (BUN).

Applications in Research

This compound has been employed in various research domains, including:

- Ion Selective Electrodes: It is pivotal in developing sensors that measure ion concentrations in environmental samples and clinical settings .

- Analytical Chemistry: The compound enhances the detection and quantification of specific ions, improving analytical accuracy .

- Pharmaceutical Applications: It is explored for its potential to enhance the solubility and stability of active pharmaceutical ingredients, thus improving drug efficacy .

Table 1: Key Studies Involving this compound

Case Studies

- Detection of Nonionic Surfactants : Sodium tetrakis(4-fluorophenyl)borate has been used as a titrimetric reagent for the quantification of nonionic surfactants, showcasing its utility in environmental chemistry .

- Disruption of Membrane Interactions : Research indicates that this compound can disrupt the interaction between membrane proteins and the cytoskeleton in red blood cells, highlighting its potential role in studying membrane dynamics and cellular integrity.

- Selective Ion Removal : A study demonstrated its effectiveness in selectively removing cesium ions from zeolites, showcasing the compound's application in ion exchange processes relevant to environmental remediation .

Preparation Methods

Industrial Production

- Industrial synthesis scales up the laboratory procedure with emphasis on:

- Controlled addition rates

- Efficient stirring and temperature control

- Purification steps such as recrystallization and filtration to achieve >98% purity

- Use of automated systems to handle hygroscopic nature and moisture control

Data Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Formation of organometallic | 4-fluorophenyl lithium or Grignard reagent | Nucleophilic attack on boron electrophile | Conduct under inert atmosphere |

| Boron reagent | Boron trifluoride etherate | Boron source for complex formation | Sensitive to moisture |

| Neutralization | Sodium hydroxide or sodium methoxide | Formation of sodium salt | Controlled pH necessary |

| Solvent | Dichloromethane, THF, or acetonitrile | Medium for reaction and crystallization | Solvent choice affects yield |

| Crystallization | Slow cooling or solvent evaporation | Obtain hydrate crystals | Control temperature & humidity |

| Purification | Recrystallization | Achieve high purity | Multiple cycles may be needed |

Research Findings on Preparation

Purity and Yield:

High purity (>98%) is achievable with careful control of reaction stoichiometry and crystallization parameters. Impurities typically include unreacted boron species or partially fluorinated phenyl groups.Hydration State Control:

The hydrate form (commonly dihydrate) is stabilized by controlled humidity during crystallization. The compound is hygroscopic, so storage under dry conditions is essential to maintain composition.Substitution Specificity:

Fluorine substitution on the phenyl rings enhances the chemical stability and selectivity of the borate anion, which is critical for its function in analytical reagents.Reaction Mechanism Insights:

The substitution of phenyl groups with 4-fluorophenyl groups is confirmed by spectroscopic methods (NMR, IR), ensuring the correct fluorination pattern critical for compound performance.

Summary Table of Preparation Method Characteristics

| Aspect | Description |

|---|---|

| Starting Materials | 4-fluorophenyl organometallic reagents, boron trifluoride, sodium salts |

| Reaction Type | Nucleophilic substitution and salt formation |

| Solvent System | Dichloromethane, THF, acetonitrile |

| Atmosphere | Inert (N₂ or Ar) |

| Temperature Range | 0°C to room temperature |

| Purification Techniques | Recrystallization, filtration |

| Hydrate Formation | Controlled crystallization with water |

| Typical Purity | >98% (HPLC) |

| Physical Form | Solid, hygroscopic crystals |

Q & A

Q. How is sodium tetrakis(4-fluorophenyl)borate hydrate utilized in the precipitation of cesium ions from aqueous solutions?

Q. What methodological steps are recommended for standardizing this compound solutions?

Standardization involves precipitation with a known ion (e.g., potassium biphthalate) under controlled conditions:

- Dissolve the compound in water and add acetic acid to maintain pH ~4–5.

- Slowly introduce potassium biphthalate solution to form a precipitate.

- Filter, wash with saturated potassium tetraphenylborate solution, and dry at 105°C.

- Calculate purity using gravimetric factors (e.g., 1 g precipitate ≈ 0.955 g analyte). This method is adapted from sodium tetraphenylborate standardization protocols .

Advanced Questions

Q. How can researchers mitigate interference from potassium ions when using this compound in cesium-selective precipitation?

Potassium (K⁺) competes with Cs⁺ due to similar ionic radii. To suppress K⁺ interference:

- Use masking agents like crown ethers (e.g., 18-crown-6) to selectively complex K⁺.

- Optimize pH to favor Cs⁺-borate complex stability.

- Pre-treat samples with ion-exchange resins to remove K⁺. Studies using zeolites modified with this compound demonstrate improved Cs⁺/K⁺ selectivity in environmental remediation .

Q. What are the key considerations in incorporating this compound into ion-selective electrodes (ISEs) for potentiometric sensing?

The compound acts as an ionophore in ISE membranes. Critical factors include:

- Membrane Composition : Combine with plasticizers (e.g., 2-nitrophenyl octyl ether) and polymer matrices (e.g., PVC) at ratios of 1–5% ionophore, 65–70% plasticizer, and 30–35% PVC.

- Selectivity Optimization : Test against interfering ions (e.g., Na⁺, NH₄⁺) using the separate solution method.

- Lifetime : Store electrodes in Cs⁺-containing solutions to prevent leaching. Similar borate derivatives (e.g., KTFPB) show enhanced selectivity in ISEs .

Q. What analytical techniques are suitable for characterizing the complexes formed between this compound and target ions?

- Spectrophotometry : Measure absorbance changes at 250–300 nm to quantify complex formation.

- XRD : Confirm crystalline structure of precipitated Cs⁺-borate complexes (e.g., cubic or tetragonal phases).

- Thermogravimetric Analysis (TGA) : Determine hydration state and thermal stability of the complex .

Q. How does the hydration state of the compound affect its reactivity in precipitation reactions?

Hydration influences solubility and ion-binding kinetics. The dihydrate form (2H₂O) exhibits lower solubility in polar solvents compared to anhydrous forms, enhancing precipitation efficiency. Pre-drying the compound at 100–120°C can reduce variability in reaction stoichiometry .

Methodological Notes

- Safety Protocols : Use gloves, goggles, and respirators when handling. Avoid inhalation; rinse exposed skin with water immediately. Store in airtight containers away from moisture .

- Data Contradictions : Some studies report variable precipitation yields with Cs⁺ (80–95%) depending on pH and counterion presence. Always validate protocols with control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.